molecular formula C16H12ClNO3S B2842824 Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-38-8

Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2842824
CAS No.: 338419-38-8
M. Wt: 333.79
InChI Key: JBBPJDZLPQVJGF-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is a synthetic organic compound with the molecular formula C16H12ClNO3S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a thieno[2,3-b]pyridine core, along with a chlorophenyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate typically involves the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a sulfur-containing reagent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophilic site on the thieno[2,3-b]pyridine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-b]pyridine ring.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-b]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chlorophenyl group enhances binding affinity and specificity, while the ester group may influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate: Similar structure but with the chlorine atom in a different position.

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Lacks the chlorophenyl group but retains the thieno[2,3-b]pyridine core.

Uniqueness

Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.

Biological Activity

Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate (CAS Number: 338419-38-8) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores the synthesis, biological activity, and relevant studies that highlight its efficacy as an anticancer agent.

Chemical Structure and Properties

  • Chemical Formula: C16H12ClNO3S
  • Molecular Weight: 333.79 g/mol
  • IUPAC Name: Methyl 3-[(3-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
  • Physical Form: Solid

The compound features a thieno[2,3-b]pyridine core structure, which is known for various biological activities. The presence of the chlorophenyl group enhances its chemical reactivity and may contribute to its biological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of aryl groups into the thienopyridine framework, enhancing its bioactivity .

Anticancer Potential

Several studies have investigated the anticancer properties of thieno[2,3-b]pyridine derivatives, including this compound. Key findings include:

  • Cell Viability and Cytotoxicity :
    • In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cells. The compound exhibited low toxicity in non-tumorigenic mammary epithelial cells (MCF-10A), indicating a selective action against cancer cells .
  • Mechanism of Action :
    • The compound's mechanism appears to involve apoptosis induction in cancer cells. Flow cytometry analyses showed a marked increase in apoptotic cell populations upon treatment with this compound . Additionally, metabolic profiling indicated alterations in glycolysis and other metabolic pathways in treated cells .

Comparative Efficacy

A comparative analysis of various thieno[2,3-b]pyridine derivatives revealed that this compound demonstrated superior anticancer activity relative to other derivatives synthesized in similar studies. The following table summarizes key findings from recent research:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-2310.05Induction of apoptosis
Novel Thieno[2,3-b]pyridine Compound 1 MCF-725Metabolic disruption
Other Thieno DerivativesVarious Cancer Lines>50Variable (less effective)

Case Studies

  • Study on Antitumor Activity :
    A recent study evaluated the antitumor potential of this compound against established breast cancer cell lines. Results indicated that this compound significantly reduced cell viability and induced apoptosis in MDA-MB-231 cells at concentrations as low as 0.05 µM after 24 hours .
  • Metabolomics Approach :
    Another investigation utilized a metabolomics approach to assess the impact of the compound on cancer stem cells (CSCs). The study found that treatment with this compound resulted in a significant decrease in the population of CSCs within treated cell lines .

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(12-6-3-7-18-15(12)22-14)21-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBPJDZLPQVJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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